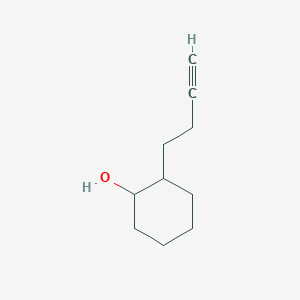

2-(But-3-yn-1-yl)cyclohexan-1-ol

Descripción

2-(But-3-yn-1-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a terminal alkyne substituent at the C2 position of the cyclohexane ring. The compound’s structure combines the rigidity of the cyclohexanol scaffold with the linear, electron-rich alkyne group, which confers unique reactivity in synthetic applications.

Propiedades

Fórmula molecular |

C10H16O |

|---|---|

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

2-but-3-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,9-11H,3-8H2 |

Clave InChI |

AYRXMMOVAUPLOI-UHFFFAOYSA-N |

SMILES canónico |

C#CCCC1CCCCC1O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with but-3-yn-1-ol under specific conditions. One common method includes the use of a base-promoted reaction where cyclohexanone is treated with but-3-yn-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and safety. Key steps include the purification of the final product through distillation or recrystallization to achieve the desired purity levels for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

2-(But-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Cyclohexyl halides.

Aplicaciones Científicas De Investigación

2-(But-3-yn-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(But-3-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the but-3-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Unsaturated Alkyl Substituents

- 2-(But-3-en-1-yl)cyclohexan-1-ol ():

- Key Difference : Replaces the alkyne (-C≡CH) with an alkene (-CH=CH2).

- NMR Data :

- ¹H NMR: 5.85–5.76 ppm (alkene proton), 3.25–3.15 ppm (cyclohexanol OH).

- ¹³C NMR : 139.1 ppm (alkene carbons), 74.5 ppm (alcohol-bearing carbon).

Aryl-Substituted Cyclohexanols ()

Examples include rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol and rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol:

- Key Differences : Aryl groups introduce aromaticity and steric bulk, altering solubility and electronic properties.

- Molecular Weights : 243.23–259.39 g/mol (higher than the target compound’s ~180 g/mol due to bromine or isopropyl substituents).

- Applications : Often used in asymmetric catalysis or pharmaceutical intermediates, contrasting with the alkyne’s role in click chemistry .

Hydroxybenzyl-Substituted Cyclohexanols ()

Juvenoids in the 2-(4-hydroxybenzyl)-cyclohexan-1-ol series:

- Key Differences : A hydroxybenzyl group introduces hydrogen-bonding capacity and aromatic π-systems.

- Applications: These compounds exhibit insect juvenile hormone mimicry, highlighting how substituent polarity and aromaticity drive bioactivity—unlike the nonpolar alkyne group in the target compound .

Amino- and Propenyl-Substituted Cyclohexanols (–6)

- 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol (): Molecular Weight: 259.39 g/mol. Features: Amino and propenyl groups enhance polarity and enable hydrogen bonding, contrasting with the alkyne’s electron-deficient nature.

- Venlafaxine Hydrochloride (): Molecular Weight: 313.86 g/mol. Application: A serotonin-norepinephrine reuptake inhibitor (SNRI), demonstrating how complex substituents (e.g., dimethylamino, methoxyphenyl) confer pharmacological activity .

Branched and Silylated Cyclohexenols (–8)

- 4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-ol (): Molecular Weight: 194.31 g/mol. Features: A cyclic terpene-derived substituent imparts volatility and fragrance properties (e.g., β-Ionol), unlike the linear alkyne.

- 2-<(Trimethylsilyl)methyl>-2-cyclohexen-1-ol ():

Data Tables

Table 1. Structural and Physical Properties of Selected Cyclohexanol Derivatives

Table 2. NMR Data Comparison (Selected Compounds)

Key Research Findings

Substituent Electronic Effects : Alkyne groups in this compound enhance electrophilic reactivity compared to alkenes or aryl groups, enabling participation in click chemistry or cycloadditions .

Biological Activity: Hydroxybenzyl-substituted analogues () exhibit juvenoid activity, whereas bulkier silylated or branched derivatives (–8) are more relevant in materials science or fragrance industries .

Pharmaceutical Relevance: Complex substituents (e.g., venlafaxine’s dimethylamino group) demonstrate how cyclohexanol derivatives can be tailored for CNS drug design, though the alkyne-substituted compound lacks direct evidence of bioactivity .

Actividad Biológica

2-(But-3-yn-1-yl)cyclohexan-1-ol is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a cyclohexane ring and a butynyl functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound's chemical formula is , and it possesses a hydroxyl group that may contribute to its biological interactions. The presence of the butynyl group enhances its reactivity, making it a versatile candidate for further chemical modifications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Hydroxyl Group Reactivity : The hydroxyl group can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological membranes.

- Alkyne Reactivity : The alkyne moiety can undergo various chemical transformations, allowing for potential interactions with biological targets such as enzymes or receptors.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups can exhibit significant antioxidant properties. In a study assessing the antioxidant capacity of various alcohols, derivatives containing similar structures demonstrated the ability to inhibit lipid peroxidation in brain homogenates, suggesting that this compound may also possess this activity .

Antimicrobial Activity

Antimicrobial assays have shown that compounds with structural similarities to this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar functional groups were tested against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for further exploration of this compound in antimicrobial applications .

Cytotoxicity

The cytotoxic effects of related compounds have been documented, with some exhibiting selective toxicity towards cancer cell lines. For example, certain alkyne-containing compounds showed IC50 values ranging from 5 to 20 μg/mL against various cancer cell lines, suggesting that this compound may also warrant investigation in this context .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Cycloheptanol | Cycloheptane derivative | Limited reactivity |

| 2-(Pent-3-yn-1-yl)cyclohexan-1-ol | Cyclohexane derivative | Antimicrobial properties |

| 2-(Butinyl)-cyclohexanol | Cyclohexane derivative | Antioxidant activity |

This table illustrates how variations in structure can influence biological activity and reactivity.

Case Studies

Several case studies highlight the potential applications of 2-(But-3-yn-1-y)cyclohexan-1-o:

- Antioxidant Efficacy : A study demonstrated that compounds containing hydroxyl groups significantly inhibited oxidative stress markers in vitro, suggesting that 2-(Butyln)-cyclohexanol could be effective in preventing oxidative damage in cellular models .

- Antimicrobial Testing : In another investigation, derivatives were tested against clinical isolates of bacteria. Results indicated that certain alkyne derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.